3-Chlorobenzenesulfonyl chloride

Catalog No.
S772984
CAS No.
2888-06-4
M.F
C6H4Cl2O2S
M. Wt
211.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorobenzenesulfonyl chloride

CAS Number

2888-06-4

Product Name

3-Chlorobenzenesulfonyl chloride

IUPAC Name

3-chlorobenzenesulfonyl chloride

Molecular Formula

C6H4Cl2O2S

Molecular Weight

211.06 g/mol

InChI

InChI=1S/C6H4Cl2O2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H

InChI Key

OINWZUJVEXUHCC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl

3-Chlorobenzenesulfonyl chloride is an organic compound with the molecular formula C₆H₄Cl₂O₂S. It features a chlorobenzene ring substituted with a sulfonyl chloride group at the meta position. This compound is characterized by its distinct chemical structure, which includes a sulfonyl group (–SO₂Cl) attached to a chlorinated benzene ring. The presence of chlorine in the meta position enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

3-Chlorobenzenesulfonyl chloride appears as a colorless to pale yellow liquid and has a melting point of approximately 21 °C and a boiling point ranging from 102 to 104 °C at 1 mmHg. Its density is about 1.499 g/cm³, and it is soluble in organic solvents such as dichloromethane and chloroform, but insoluble in water .

3-Cl-BsCl is a corrosive and irritating compound. It can cause skin burns, eye damage, and respiratory irritation upon contact or inhalation. It is also suspected to be a carcinogen.

  • Safety precautions:
    • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling 3-Cl-BsCl.
    • Work in a well-ventilated fume hood.
    • Avoid contact with skin, eyes, and clothing.
    • Wash hands thoroughly after handling.
    • Store in a cool, dry place away from incompatible materials.

Organic Synthesis

-Chlorobenzenesulfonyl chloride is a valuable reagent in organic synthesis, particularly for the introduction of the 3-chlorobenzenesulfonyl group (-SO₂-C₆H₄-Cl-3) onto organic molecules. This functional group can be used for various purposes, including:

  • Protecting groups: The 3-chlorobenzenesulfonyl group can be used as a protecting group for amines and alcohols. It is relatively stable under many reaction conditions but can be readily cleaved under specific conditions to reveal the original functional group.
  • Modification of biomolecules: The 3-chlorobenzenesulfonyl group can be attached to biomolecules, such as peptides and proteins, to improve their stability, solubility, or targeting properties.
  • Synthesis of complex molecules: 3-Chlorobenzenesulfonyl chloride can be used as a building block in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and materials.

Medicinal Chemistry

-Chlorobenzenesulfonyl chloride has been explored in medicinal chemistry for the development of new drugs. The 3-chlorobenzenesulfonyl group can be incorporated into drug molecules to:

  • Enhance their potency and selectivity: By modifying the electronic and steric properties of the molecule, the 3-chlorobenzenesulfonyl group can improve the drug's binding affinity to its target and reduce off-target effects.
  • Improve their pharmacokinetic properties: The 3-chlorobenzenesulfonyl group can influence the drug's absorption, distribution, metabolism, and excretion, potentially leading to improved bioavailability and half-life.

Material Science

-Chlorobenzenesulfonyl chloride is finding applications in material science for the synthesis of functional materials. The 3-chlorobenzenesulfonyl group can be incorporated into polymers, nanoparticles, and other materials to:

  • Introduce specific functionalities: The group can modify the material's properties, such as electrical conductivity, thermal stability, or surface wettability.
  • Facilitate further modifications: The 3-chlorobenzenesulfonyl group can serve as a platform for attaching other functional groups through well-established chemical reactions.

3-Chlorobenzenesulfonyl chloride primarily participates in nucleophilic substitution reactions. In these reactions, nucleophiles can displace the chloride ion (Cl⁻), leading to the formation of new compounds. Common nucleophiles include amines, alcohols, and thiols, which can react with the sulfonyl chloride to produce sulfonamides, sulfonates, or other derivatives .

Other notable reactions include:

  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution due to the electron-withdrawing nature of the sulfonyl group.
  • Acylation Reactions: It can also serve as an acylating agent in organic synthesis.

3-Chlorobenzenesulfonyl chloride can be synthesized through several methods:

  • Chlorination of Benzenesulfonyl Chloride: This method involves treating benzenesulfonyl chloride with chlorine gas or other chlorinating agents under controlled conditions.
  • Direct Sulfonation: A chlorinated benzene can be sulfonated using sulfur trioxide or oleum, followed by chlorination to yield the desired product.
  • Nucleophilic Substitution: Starting from 3-chlorobenzenesulfonic acid, chlorination can occur to form 3-chlorobenzenesulfonyl chloride .

3-Chlorobenzenesulfonyl chloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Synthesis: Used in the preparation of sulfonamides and other derivatives that are important in organic chemistry.
  • Polymer Chemistry: It may be utilized in modifying polymers to enhance their properties.

Several compounds share structural similarities with 3-chlorobenzenesulfonyl chloride. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Benzenesulfonyl chlorideSulfonyl group attached to benzeneMore stable; less reactive than chlorinated variants
4-Chlorobenzenesulfonyl chlorideChlorine at para positionDifferent reactivity profile due to substitution pattern
2-Chlorobenzenesulfonyl chlorideChlorine at ortho positionCan exhibit different electrophilic properties
Sulfamide derivativesContains sulfonamide functional groupsOften used in medicinal chemistry

3-Chlorobenzenesulfonyl chloride is unique due to its specific chlorination pattern and reactivity profile, which allows for versatile applications in organic synthesis not typically found in non-chlorinated analogs or those with different substitution patterns .

Phase Transition Behavior (Melting/Boiling Points)

3-Chlorobenzenesulfonyl chloride exhibits well-defined phase transition characteristics that are consistent across multiple experimental measurements. The compound demonstrates a relatively low melting point of 21°C [1] [2] [3] [4] [5] [6] [7] [8] [9], indicating that it exists as a liquid under standard laboratory conditions. This low melting point is attributed to the molecular structure where the electron-withdrawing chlorine substituent and sulfonyl chloride group create moderate intermolecular forces without extensive hydrogen bonding networks.
The boiling point behavior of 3-chlorobenzenesulfonyl chloride shows significant pressure dependence, which is characteristic of organic compounds with polar functional groups. At standard atmospheric pressure (760 mmHg), the compound boils at 295.2±23.0°C [1], while under reduced pressure conditions of 1 mmHg, the boiling point decreases dramatically to 102-104°C [2] [3] [4] [5] [6] [7] [8] [9]. This substantial reduction in boiling point under vacuum conditions demonstrates the compound's suitability for distillation purification methods and indicates moderate volatility characteristics.

The phase transition thermodynamics, calculated using Joback group contribution methods, provide additional insights into the compound's behavior. The enthalpy of fusion is calculated as 24.72 kJ/mol [10], which is consistent with the observed melting point and suggests moderate intermolecular interactions in the solid state. The enthalpy of vaporization is calculated as 59.29 kJ/mol [10], indicating that the compound requires considerable energy input for phase transition from liquid to gas phase.

Vapor Pressure and Volatility Characteristics

The vapor pressure of 3-chlorobenzenesulfonyl chloride at 25°C is reported as 0.00273 mmHg [11] [12], classifying it as a compound with low volatility under ambient conditions. This low vapor pressure is consistent with the compound's molecular structure, where the presence of the sulfonyl chloride group (–SO₂Cl) and the chlorine substituent on the benzene ring create significant intermolecular attractions.

The volatility characteristics indicate that 3-chlorobenzenesulfonyl chloride has limited tendency to evaporate at room temperature, which has important implications for both handling safety and storage considerations. The compound's low vapor pressure contributes to its stability during storage and processing, although it remains moisture-sensitive due to the reactive nature of the sulfonyl chloride group [2] [5] [9].

Critical property calculations provide additional thermodynamic insights. The critical temperature is calculated as 714.16 K (440.84°C) [10], while the critical pressure is 5123.98 kPa [10]. These values indicate that the compound requires substantial temperature and pressure conditions to reach its critical point, consistent with its molecular structure and intermolecular forces.

Solution-Phase Behavior

Solubility Profile in Organic Solvents

3-Chlorobenzenesulfonyl chloride demonstrates selective solubility patterns that reflect its polar, yet hydrophobic nature. The compound is readily soluble in a variety of organic solvents, including dichloromethane, chloroform, and acetone [14]. This solubility pattern is consistent with the compound's molecular polarity and the presence of both polar (sulfonyl chloride) and nonpolar (chlorobenzene) structural components.
The compound exhibits complete incompatibility with water, undergoing rapid hydrolysis rather than dissolution [1] . This reactivity with water results in the formation of hydrochloric acid and the corresponding sulfonic acid, making the compound unsuitable for aqueous solution applications. The hydrolysis reaction is: C₆H₄ClSO₂Cl + H₂O → C₆H₄ClSO₂OH + HCl

The solubility in chlorinated solvents such as dichloromethane and chloroform is particularly notable, as these solvents provide an appropriate polarity match for the compound's molecular structure. The solubility in acetone further demonstrates the compound's compatibility with polar aprotic solvents, which can effectively solvate the polarized sulfonyl chloride group without undergoing nucleophilic attack.

Dielectric Constant and Polarizability Effects

The dielectric properties of 3-chlorobenzenesulfonyl chloride reflect its molecular structure and electronic characteristics. Related compounds in the chlorobenzenesulfonyl chloride family, such as 4-chlorobenzenesulfonyl chloride, exhibit dipole moments of approximately 3.23 Debye [15], indicating significant molecular polarity. The presence of the electron-withdrawing chlorine substituent in the meta position and the highly polar sulfonyl chloride group contributes to the compound's substantial dipole moment.

The polarizability of the compound is influenced by the benzene ring's π-electron system and the presence of the chlorine substituent. The chlorine atom provides both inductive and mesomeric effects, with the inductive effect being predominant due to its electronegativity. This results in a polarized molecular structure where the sulfonyl chloride group serves as a strong electron-withdrawing center.

The compound's dielectric behavior in solution is characterized by its ability to interact with polar solvents through dipole-dipole interactions and van der Waals forces. The refractive index of 1.568-1.569 [2] [4] [5] [8] [9] provides additional evidence of the compound's polarizability, as this value is higher than typical aliphatic compounds but consistent with substituted aromatic systems.

Surface and Bulk Material Properties

The surface properties of 3-chlorobenzenesulfonyl chloride are influenced by its molecular structure and intermolecular interactions. The compound's density of 1.499 g/mL at 25°C [1] [2] [3] [4] [5] [6] [7] [8] [9] indicates a compact molecular arrangement in the liquid state, which is consistent with effective intermolecular packing facilitated by the polar sulfonyl chloride group and the planar benzene ring structure.

The bulk material properties demonstrate the compound's characteristics as a polar organic liquid. The flash point of >110°C (230°F) [2] [16] [6] [7] [8] indicates moderate thermal stability, although the compound requires careful handling due to its corrosive nature and tendency to release hydrogen chloride upon decomposition or hydrolysis.

The compound's surface tension properties, while not directly measured in the available literature, can be inferred from its molecular structure and solubility behavior. The presence of the polar sulfonyl chloride group likely contributes to elevated surface tension compared to simple aromatic hydrocarbons, facilitating its interaction with polar surfaces and solvents.

The bulk material exhibits moisture sensitivity [2] [5] [9], requiring storage under inert atmospheric conditions to prevent hydrolysis and decomposition. This sensitivity is a direct consequence of the reactive sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions with water and other nucleophiles.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 80 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2888-06-4

Wikipedia

3-Chlorobenzenesulfonyl chloride

Dates

Last modified: 08-15-2023

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